![molecular formula C15H15ClN2O3S B11014613 4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid](/img/structure/B11014613.png)
4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a chlorophenyl derivative and a thioamide. This reaction is usually carried out under acidic or basic conditions, with the use of a suitable catalyst to facilitate the cyclization process.
Attachment of the Butanoic Acid Moiety: The butanoic acid moiety is introduced through a condensation reaction between the thiazole derivative and a butanoic acid derivative. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group for nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the thiazole ring or the butanoic acid moiety.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group or the thiazole ring.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols. These reactions can lead to the formation of new derivatives with modified properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers have investigated the compound’s biological activity, including its potential as an antimicrobial or anticancer agent. The presence of the thiazole ring and chlorophenyl group contributes to its bioactivity.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes. Its stability and reactivity are advantageous in various applications.
Mechanism of Action
The mechanism of action of 4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and chlorophenyl group play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)pentanoic acid: This compound has a similar structure but with a pentanoic acid moiety instead of butanoic acid.
4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)propanoic acid: This compound has a propanoic acid moiety, making it shorter in chain length compared to the butanoic acid derivative.
Uniqueness
4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15ClN2O3S |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C15H15ClN2O3S/c1-9-13(14(21)17-8-4-7-12(19)20)22-15(18-9)10-5-2-3-6-11(10)16/h2-3,5-6H,4,7-8H2,1H3,(H,17,21)(H,19,20) |
InChI Key |
DWCUQKVMXJIKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


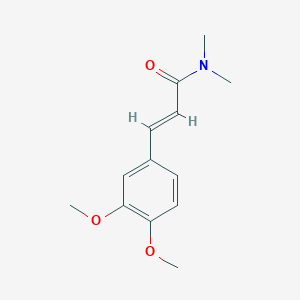
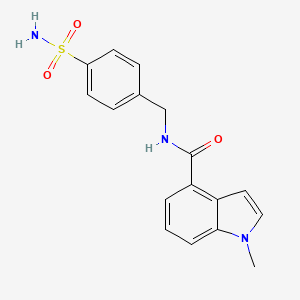
![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide](/img/structure/B11014558.png)
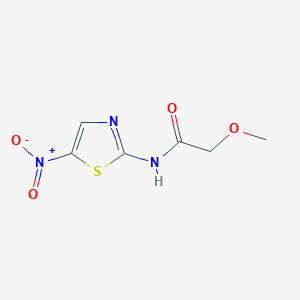
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide](/img/structure/B11014571.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014576.png)
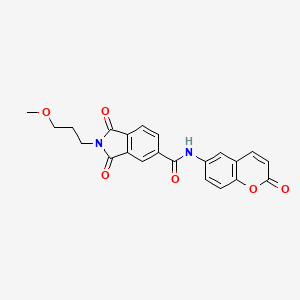
![3-chloro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B11014589.png)
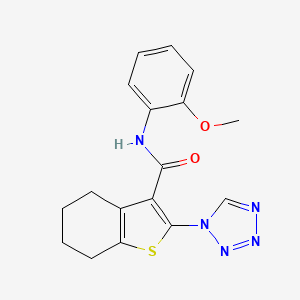
![2-chloro-3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11014600.png)
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-(pyridin-3-yl)pentanamide](/img/structure/B11014601.png)
![1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B11014605.png)
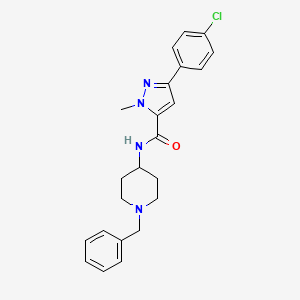
![N-[4-(acetylamino)phenyl]-4-phenoxybutanamide](/img/structure/B11014615.png)
